4-Chloro-2-methoxy-5-methylbenzaldehyde 4-Chloro-2-methoxy-5-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689181
InChI: InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

4-Chloro-2-methoxy-5-methylbenzaldehyde

CAS No.:

Cat. No.: VC16689181

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methoxy-5-methylbenzaldehyde -

Specification

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name 4-chloro-2-methoxy-5-methylbenzaldehyde
Standard InChI InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3
Standard InChI Key WQNNXHAFWUONAU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Cl)OC)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s structure is defined by its substitution pattern on the aromatic ring. The aldehyde group at position 1, methoxy group at position 2, chlorine at position 4, and methyl group at position 5 create distinct electronic and steric effects. These substituents influence reactivity, solubility, and intermolecular interactions.

Physicochemical Characteristics

While limited experimental data are available for this specific isomer, properties can be inferred from structurally related compounds. The following table summarizes estimated properties:

PropertyValue
Molecular Weight188.62 g/mol
Melting Point45–50 °C (estimated)
Boiling Point250–260 °C (estimated)
SolubilitySoluble in ethanol, DMSO, ether
LogP (Partition Coefficient)2.1 (predicted)

The aldehyde group confers polarity, while the chloro and methoxy substituents enhance lipophilicity, enabling solubility in both organic and polar aprotic solvents.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4-Chloro-2-methoxy-5-methylbenzaldehyde typically involves sequential functionalization of a benzene ring. A common route includes:

  • Methoxy Introduction: Friedel-Crafts alkylation or direct methoxylation of a precursor.

  • Chlorination: Electrophilic substitution using chlorine gas or SOCl2\text{SOCl}_2 under controlled conditions.

  • Aldehyde Formation: Oxidation of a methyl group via Riemer-Tiemann reaction or Gattermann-Koch formylation.

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors are employed for chlorination steps to enhance yield (70–85%) and reduce byproducts. Catalysts such as FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 optimize regioselectivity, ensuring substitution at the 4th position.

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, yielding 4-chloro-2-methoxy-5-methylbenzoic acid.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a primary alcohol, producing 4-chloro-2-methoxy-5-methylbenzyl alcohol.

Nucleophilic Substitution

The chlorine atom at position 4 is susceptible to nucleophilic displacement. Reactions with amines or alkoxides yield derivatives such as 4-amino-2-methoxy-5-methylbenzaldehyde, which are valuable in drug discovery.

Microbial StrainPredicted Activity
Escherichia coliModerate
Pseudomonas aeruginosaLow
Candida albicansModerate

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antihypertensive and antifungal agents. Its aldehyde group facilitates condensation reactions with hydrazines to form hydrazones, a common motif in drug design.

Agrochemical Development

Derivatives of 4-Chloro-2-methoxy-5-methylbenzaldehyde are explored as herbicides and fungicides. The chloro and methoxy groups enhance bioavailability in plant systems, enabling targeted action against pathogenic fungi.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
5-Chloro-2-methoxy-4-methylbenzaldehydeCl (5), OCH₃ (2), CH₃ (4)Altered chlorination position reduces electrophilicity
4-Chloro-2-methylbenzaldehydeCl (4), CH₃ (2)Lack of methoxy group decreases solubility

Future Research Directions

  • Toxicological Studies: Systematic evaluation of acute and chronic toxicity profiles.

  • Synthetic Optimization: Development of greener catalysts to improve yield and reduce waste.

  • Therapeutic Exploration: Screening against cancer cell lines and viral targets.

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